molecular formula C20H20N2O3S B2849416 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 496016-19-4

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2849416
CAS No.: 496016-19-4
M. Wt: 368.45
InChI Key: IDLNTRYGFVBSRR-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and an amide-linked 2,3-dimethoxybenzoyl moiety at the 2-position. This compound belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and modulation of plant growth . The structural uniqueness of this compound lies in the combination of electron-donating methoxy groups on the benzamide ring and the sterically hindered 2,4-dimethylphenyl substituent on the thiazole, which may influence its physicochemical properties and target interactions.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-8-9-14(13(2)10-12)16-11-26-20(21-16)22-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNTRYGFVBSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: The 2,4-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where 2,4-dimethylbenzoyl chloride reacts with the thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 2,3-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents on Thiazole (Position 4) Benzamide Substituents Biological Activity (if reported) Reference
Target Compound 2,4-Dimethylphenyl 2,3-Dimethoxy Not explicitly reported
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy 129.23% efficacy (plant growth)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Nitrophenyl 4-Diethylsulfamoyl Synthetic intermediate
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide Chloromethyl Acetamide + 2,3-dimethylphenyl Biochemical tool compound

Key Observations :

  • Electron-Withdrawing vs.
  • Amide Linker Modifications: Replacement of the dimethoxybenzamide with phenoxybenzamide (as in ) or acetamide (as in ) alters hydrogen-bonding capacity and lipophilicity, impacting bioavailability and target binding.
  • Steric Effects : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to smaller substituents like chloromethyl .

Key Observations :

  • The target compound’s synthesis likely follows a standard amide coupling protocol, similar to derivatives reported in , but with lower yields compared to sulfonamide derivatives synthesized via Friedel-Crafts reactions .
  • Copper-catalyzed click chemistry (used in ) offers higher regioselectivity for triazole-thiazole hybrids but requires stringent anhydrous conditions.

Key Observations :

  • The phenoxybenzamide analogue demonstrates significant bioactivity in plant growth assays, suggesting that the methoxy groups in the target compound may similarly enhance interaction with biological targets through hydrogen bonding or π-π stacking.
  • Sulfonamide derivatives (e.g., ) often exhibit reduced cellular uptake due to increased polarity, highlighting the advantage of the target compound’s lipophilic dimethylphenyl group.

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H18N2O2S
Molecular Weight338.42 g/mol
LogP5.699
Polar Surface Area33.104 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazole ring structure allows it to engage with enzymes and receptors involved in numerous signaling pathways. Research indicates that this compound may inhibit specific enzymes related to cancer metabolism and modulate receptor activity associated with neurotransmission and inflammation.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by:

  • Inhibiting cell proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Inducing apoptosis : Activation of intrinsic apoptotic pathways has been observed.

Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3 and PARP .

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. This compound has shown effectiveness against both bacterial and fungal strains:

  • Bacterial Inhibition : It exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : The compound has demonstrated antifungal activity against Candida albicans.

Research Findings : In vitro assays revealed that the compound significantly reduced the growth of tested microbial strains at low concentrations .

Neuropharmacological Effects

Recent studies suggest that this compound may influence serotonergic pathways:

  • Serotonin Receptor Modulation : The compound interacts with serotonin receptors (5-HT) which are crucial in mood regulation.

Clinical Relevance : Its potential as an antidepressant is being explored due to its multimodal action on serotonin transporters and receptors .

Summary of Research Findings

A review of the literature highlights several key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 cells
Antimicrobial PropertiesEffective against S. aureus and C. albicans
Neuropharmacological EffectsModulates serotonin receptors

Q & A

Q. What are the standard synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
  • Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for their ability to dissolve polar intermediates .
  • Catalysts/Reagents : Bases like triethylamine or coupling agents (e.g., HATU) facilitate amide bond formation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and intermediate purity .
    Optimization focuses on temperature control (e.g., reflux for cyclization), pH adjustments for stability, and inert atmospheres to prevent oxidation of thiazole rings .

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopy : 1^1H NMR and 13^{13}C NMR identify functional groups and substituent positions. Infrared (IR) spectroscopy validates amide and methoxy groups .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between thiazole N and amide H) .
  • Chromatography : High-performance liquid chromatography (HPLC) assesses purity (>95% is typical for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) and validate with positive controls .
  • Compound Integrity : Re-synthesize the compound and verify purity via HPLC or mass spectrometry to rule out degradation .
  • Orthogonal Assays : Use complementary methods (e.g., surface plasmon resonance for binding kinetics alongside cellular assays) to confirm activity .

Q. What strategies are effective in optimizing reaction yields while minimizing by-products?

  • Methodological Answer : Key strategies include:
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazole ring formation .
  • Catalytic Efficiency : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or reaction time .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?

  • Methodological Answer : SAR strategies involve:
  • Functional Group Replacement : Compare analogs with modified methoxy or dimethylphenyl groups to assess potency shifts .
  • Bioisosteric Substitution : Replace the thiazole ring with oxadiazole or triazole moieties to evaluate scaffold flexibility .
  • Pharmacophore Mapping : Molecular docking studies (e.g., using AutoDock Vina) highlight interactions between the benzamide moiety and target proteins .

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